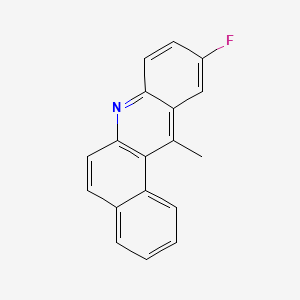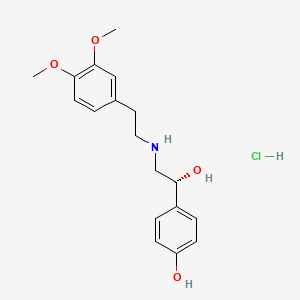
(R)-(-)-Denopamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-Denopamine Hydrochloride is a chiral compound that belongs to the class of beta-adrenergic agonists. It is primarily used in the treatment of heart conditions, particularly for its positive inotropic effects, which means it increases the force of heart muscle contractions. This compound is known for its ability to stimulate beta-adrenergic receptors, leading to various physiological responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Denopamine Hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the reduction of a precursor compound using a chiral reducing agent, followed by purification steps to isolate the ®-(-)-enantiomer.
Industrial Production Methods
Industrial production of ®-(-)-Denopamine Hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-Denopamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-(-)-Denopamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Researchers study its effects on beta-adrenergic receptors to understand signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
®-(-)-Denopamine Hydrochloride exerts its effects by binding to beta-adrenergic receptors on the surface of heart muscle cells. This binding activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. The elevated cyclic AMP activates protein kinase A, which in turn phosphorylates various target proteins, resulting in increased calcium influx into the cells. The higher calcium levels enhance the contractility of the heart muscle, leading to stronger heartbeats.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoproterenol: Another beta-adrenergic agonist with similar effects but different selectivity and potency.
Dobutamine: Used in acute heart failure, it has a different receptor profile and pharmacokinetics.
Salbutamol: Primarily used for its bronchodilator effects, it also acts on beta-adrenergic receptors.
Uniqueness
®-(-)-Denopamine Hydrochloride is unique due to its specific enantiomeric form, which provides distinct pharmacological properties compared to its racemic mixture or other enantiomers. Its high selectivity for beta-adrenergic receptors and favorable pharmacokinetic profile make it a valuable compound in both research and clinical settings.
Eigenschaften
Molekularformel |
C18H24ClNO4 |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1 |
InChI-Schlüssel |
MHLNPAYZAXBXAS-NTISSMGPSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


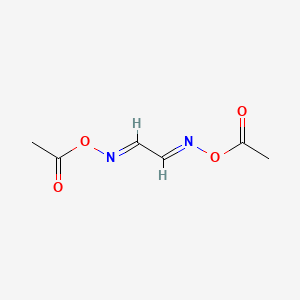
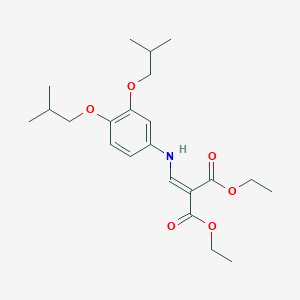

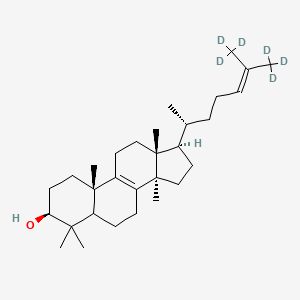



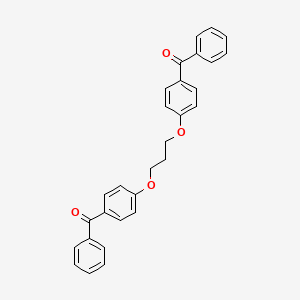
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)

![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
